7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 66041-27-8 . It has a molecular weight of 196.63 and its IUPAC name is 7-chloro-1-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 1S/C10H9ClO2/c11-8-3-1-2-6-4-5-7 (9 (6)8)10 (12)13/h1-3,7H,4-5H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 117-119°C .Scientific Research Applications
Organic Synthesis Intermediate
This compound is widely used in the field of organic synthesis . It often serves as an intermediate or reaction reagent, contributing to the synthesis of a variety of complex organic molecules .
Synthesis of Coordination Compounds
In the research field, it can also be used for the synthesis of coordination compounds . Coordination compounds have a wide range of applications in catalysis, materials science, and medicinal chemistry.
Antibacterial Studies
Derivatives of 2,3-dihydro-1H-inden-1-one, which “7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid” is a part of, have been synthesized and tested for their antibacterial properties . They have shown potent antibacterial action against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Proteus vulgaris) .
Antifungal Studies
These derivatives have also been tested for their antifungal properties . Some compounds have shown potent antifungal properties against Aspergillus niger and Candida albicans .
Pharmacological Properties
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .
Anti-HIV Studies
Indole derivatives, which “7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid” is a part of, have been reported to have potential anti-HIV properties . A series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid are currently unknown. This compound is a derivative of indane , a bicyclic compound that is a component of many biologically active compounds . .
Mode of Action
As a derivative of indane, it may interact with biological targets in a similar manner to other indane derivatives . .
Biochemical Pathways
Indane derivatives have been found to be involved in various biochemical pathways
Pharmacokinetics
Its molecular weight is 196.63 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKWUFJTDUXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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